

Application Notes: Flow Cytometry for Cell Cycle Analysis with ENMD-2076 Tartrate

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ENMD-2076 is a novel, orally bioavailable small molecule kinase inhibitor with a multi-targeted mechanism of action. It primarily acts as a selective and potent inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Additionally, ENMD-2076 targets several other tyrosine kinases involved in angiogenesis and cell proliferation, such as VEGFRs and FGFRs. The inhibition of Aurora A kinase by ENMD-2076 disrupts the formation and function of the mitotic spindle, leading to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells. This makes ENMD-2076 a promising therapeutic agent in oncology.

Flow cytometry with propidium iodide (PI) staining is a robust and widely used method for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[2][3] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cell populations in each phase of the cell cycle. These application notes provide a detailed protocol for utilizing flow cytometry to assess the effects of **ENMD-2076 Tartrate** on the cell cycle of cancer cells.

Data Presentation

The following table summarizes the effect of ENMD-2076 on the cell cycle distribution of the triple-negative breast cancer cell line MDA-MB-468.

Treatment	G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Vehicle Control	58	25	17
ENMD-2076 (1.25 μ mol/L)	15	10	75

MDA-MB-468 cells were treated for 72 hours. Data is representative of findings reported in relevant literature.[\[1\]](#)

Experimental Protocols

Cell Culture and Treatment

- Cell Line: MDA-MB-468 (triple-negative breast cancer cell line).
- Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Seeding: Seed 2×10^5 cells per well in 6-well plates and allow them to adhere for 24 hours. [\[1\]](#)
- Treatment: Treat the cells with **ENMD-2076 Tartrate** at a final concentration of 1.25 μ mol/L or with a vehicle control (e.g., DMSO) for 72 hours.[\[1\]](#)

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is a widely accepted method for preparing cells for cell cycle analysis.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- Phosphate-Buffered Saline (PBS)

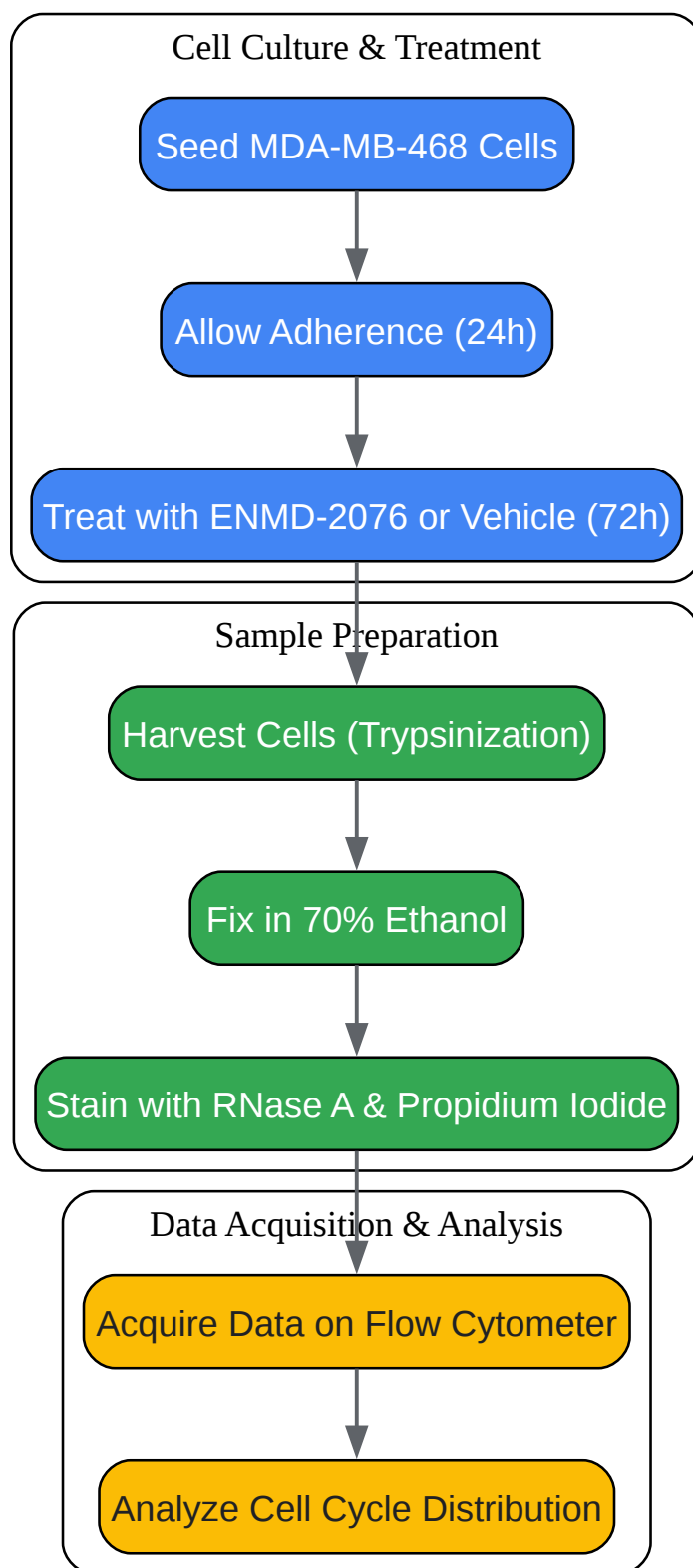
- Trypsin-EDTA
- Cold 70% Ethanol
- RNase A (100 µg/mL)
- Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
- Flow cytometry tubes

Procedure:

- Cell Harvesting:
 - Aspirate the culture medium from the wells.
 - Wash the cells once with PBS.
 - Add 1 mL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.
 - Neutralize the trypsin with 2 mL of complete culture medium.
 - Transfer the cell suspension to a 15 mL conical tube.
 - Centrifuge the cells at 300 x g for 5 minutes.
 - Discard the supernatant.
- Fixation:
 - Resuspend the cell pellet in 1 mL of cold PBS.
 - While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension. This helps to prevent cell clumping.
 - Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.
- Staining:

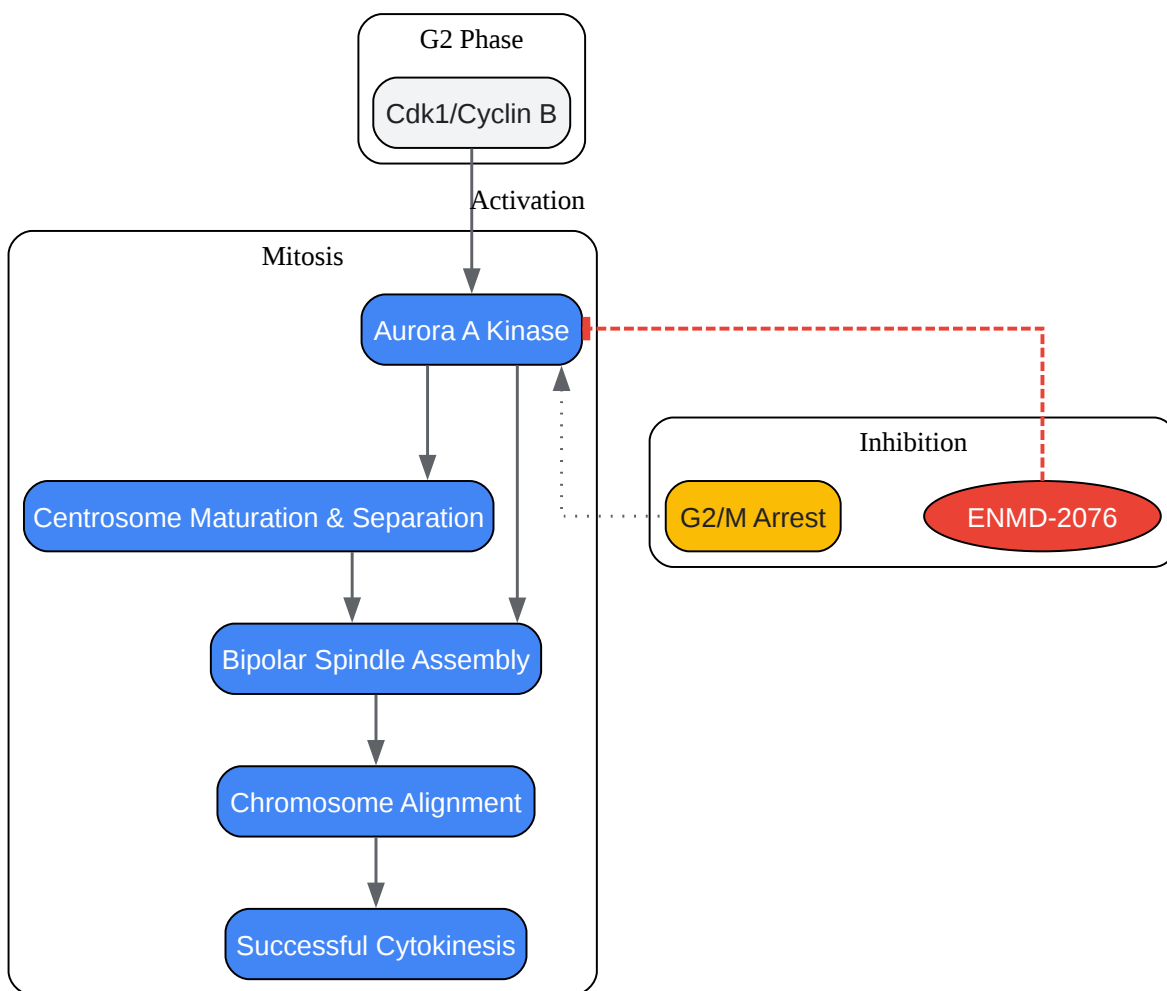
- Centrifuge the fixed cells at 850 x g for 5 minutes.
- Carefully decant the ethanol.
- Wash the cell pellet with 5 mL of PBS and centrifuge again.
- Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
- Incubate at 37°C for 30 minutes to ensure only DNA is stained.
- Add 500 µL of PI staining solution (final concentration 50 µg/mL).
- Incubate in the dark at room temperature for 15-30 minutes.
- Flow Cytometry Analysis:
 - Transfer the stained cell suspension to flow cytometry tubes.
 - Analyze the samples on a flow cytometer.
 - Collect data for at least 10,000-20,000 events per sample.
 - Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence). Gate on single cells to exclude doublets and aggregates.

Mandatory Visualizations



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Caption: Experimental workflow for cell cycle analysis with ENMD-2076.



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Caption: ENMD-2076 inhibits Aurora A, leading to G2/M cell cycle arrest.

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